2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole

Catalog No.
S876527
CAS No.
1379812-09-5
M.F
C13H7ClF5NOS
M. Wt
355.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxa...

CAS Number

1379812-09-5

Product Name

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole

IUPAC Name

[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane

Molecular Formula

C13H7ClF5NOS

Molecular Weight

355.71 g/mol

InChI

InChI=1S/C13H7ClF5NOS/c14-9-3-1-8(2-4-9)13-20-11-7-10(5-6-12(11)21-13)22(15,16,17,18)19/h1-7H

InChI Key

CLPBYDSHLGNADL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Cl
  • Material Science

    The presence of the benzooxazole ring and the pentafluorosulfanyl group suggests potential applications in the development of novel materials. Benzooxazoles are known for their thermal stability and electrical properties, while fluorinated groups can influence these properties further []. Research could explore the use of 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole in organic electronics, OLEDs, or other functional materials.

  • Medicinal Chemistry

    Fluorine substitution can be a valuable tool in medicinal chemistry for improving drug potency and bioavailability []. The compound's structure also possesses an aromatic ring system, a common feature in many pharmaceuticals. However, further research is needed to determine if 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole itself possesses any biological activity or if it can serve as a starting point for the design of novel drugs.

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole is a compound characterized by its unique structure, which includes a benzooxazole ring substituted with a 4-chlorophenyl group and a pentafluorosulfanyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. The molecular formula for this compound is C13_{13}H7_{7}ClF5_{5}NOS, and it features significant fluorination, which can enhance its biological activity and stability.

There is no reported information on the mechanism of action of this specific compound. However, benzoxazoles can exhibit a variety of functionalities depending on the substituents present. Some act as fluorescent dyes, while others have been explored for their potential antibacterial or antifungal properties [, ].

The chemical reactivity of 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole is influenced by the presence of the pentafluorosulfanyl group, which can participate in various nucleophilic substitution reactions. The chlorophenyl moiety can also undergo electrophilic aromatic substitution reactions, making this compound versatile for further synthetic modifications. For instance, the introduction of different nucleophiles can lead to a variety of derivatives useful for biological testing and material applications.

Compounds similar to 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole have shown promising biological activities. For example, benzoxazole derivatives are often evaluated for their antiprotozoal, antimicrobial, and anticancer properties. The incorporation of halogenated groups, such as the chlorophenyl and pentafluorosulfanyl substituents, may enhance the interaction with biological targets, potentially leading to increased potency against specific pathogens or cancer cells .

  • Formation of Benzooxazole: The initial step often involves cyclization reactions to form the benzooxazole core.
  • Substitution Reactions: Chlorination of the phenyl group can be performed using chlorinating agents.
  • Introduction of Pentafluorosulfanyl Group: This can be achieved through reactions involving sulfur pentafluoride or other fluorinating agents under controlled conditions to ensure proper incorporation without degrading the benzooxazole structure.

These methods may vary based on the desired yield and purity of the final product.

2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may lead to novel therapeutic agents targeting infectious diseases or cancer.
  • Materials Science: The fluorinated nature of the compound suggests utility in developing advanced materials with specific electronic or optical properties.
  • Agricultural Chemistry: Similar compounds have been explored for use as agrochemicals due to their biological activity against pests.

Interaction studies involving 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole typically focus on its binding affinity to various biological targets. Molecular docking studies can provide insights into how this compound interacts with proteins involved in disease processes, such as enzymes or receptors critical for cell signaling pathways. These studies help elucidate the mechanisms behind its biological activities and guide further modifications for enhanced efficacy.

Several compounds share structural similarities with 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-(Pentafluorosulfanyl)benzooxazoleC7_{7}H4_{4}F5_{5}NOSContains a pentafluorosulfanyl group without chlorination
4-(Pentafluorosulfanyl)benzooxazoleC7_{7}H4_{4}F5_{5}NOSSimilar structure but different substitution pattern
2-(4-Chlorophenyl)-benzothiazoleC13_{13}H9_{9}ClN2_{2}SContains sulfur but lacks fluorination

The uniqueness of 2-(4-Chlorophenyl)-5-(pentafluorosulfanyl)benzooxazole lies in its combination of both chlorinated and highly fluorinated groups, which may confer distinct physical and chemical properties compared to other derivatives. This dual functionality could lead to enhanced biological activity and specificity towards certain targets.

XLogP3

7.3

Dates

Modify: 2023-08-16

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